molecular formula C13H24N2O4 B2697920 O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate CAS No. 1006891-30-0

O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate

Cat. No. B2697920
CAS RN: 1006891-30-0
M. Wt: 272.345
InChI Key: HWBQJXRREBQWDK-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. It is a piperidine derivative that belongs to the class of NMDA receptor antagonists. This compound has been synthesized using various methods and has shown promising results in various scientific studies. In

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate have been a subject of interest. For instance, studies have focused on synthesizing precursors for new classes of foldamers based on aza/α-dipeptide oligomerization, highlighting the importance of these compounds in studying protein structures and foldamer research (Cécile Abbas et al., 2009). Additionally, the synthesis and characterization of tert-butyl derivatives, including their thermal, X-ray, and DFT analyses, have been documented, providing insights into their molecular structures and potential applications in materials science and molecular engineering (N. Çolak et al., 2021).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of related compounds, such as methyl tert-butyl ether (MTBE) and its derivatives, has been conducted to understand their impact on the environment. Such studies are crucial for assessing the risks associated with the release of these compounds into groundwater and surface waters (F. Fayolle et al., 2001). This research is fundamental in developing strategies for the remediation and treatment of contaminated sites.

Asymmetric Synthesis and Catalysis

The use of tert-butyl and ethyl derivatives in asymmetric synthesis and catalysis highlights their significance in organic chemistry. These compounds serve as versatile intermediates for the synthesis of a wide range of enantioenriched amines, demonstrating their utility in the preparation of chiral molecules, which are of great importance in pharmaceuticals and fine chemicals (J. Ellman et al., 2002). Such research advances the field of asymmetric synthesis, contributing to the development of more efficient and selective catalytic processes.

Advanced Materials and Sensing Applications

Investigations into the properties of tert-butyl and ethyl derivatives have also extended to their applications in advanced materials and sensing. For example, studies on the luminescence sensitivity and moisture stability of porous coordination frameworks incorporating these functional groups provide valuable insights into the design of materials with enhanced performance for sensing and catalysis applications (Jia‐Wen Ye et al., 2018).

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBQJXRREBQWDK-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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